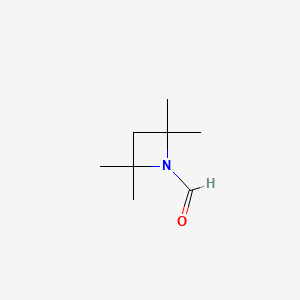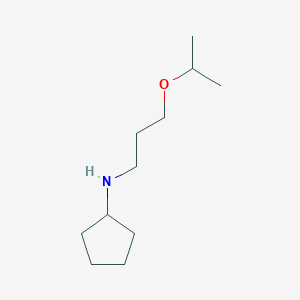
N-(3-propan-2-yloxypropyl)cyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-propan-2-yloxypropyl)cyclopentanamine is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanamine, where the amine group is substituted with a 3-(propan-2-yloxy)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-propan-2-yloxypropyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-(propan-2-yloxy)propyl halide under basic conditions. The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-propan-2-yloxypropyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentanamine derivatives.
科学研究应用
N-(3-propan-2-yloxypropyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-propan-2-yloxypropyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Cyclopentanamine: The parent compound with a simpler structure.
N-(3-propoxypropyl)cyclopentanamine: A similar compound with a propoxy group instead of a propan-2-yloxy group.
N-(3-butoxypropyl)cyclopentanamine: Another derivative with a butoxy group.
Uniqueness
N-(3-propan-2-yloxypropyl)cyclopentanamine is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
N-(3-propan-2-yloxypropyl)cyclopentanamine |
InChI |
InChI=1S/C11H23NO/c1-10(2)13-9-5-8-12-11-6-3-4-7-11/h10-12H,3-9H2,1-2H3 |
InChI 键 |
SFDDDCMZEDUTRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


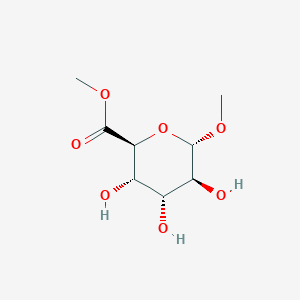
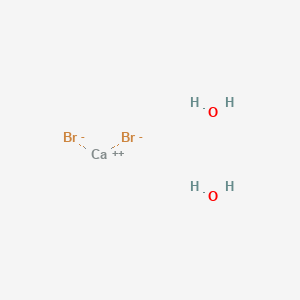
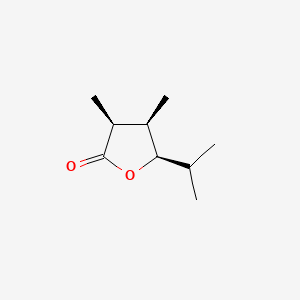

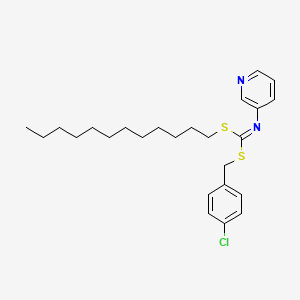
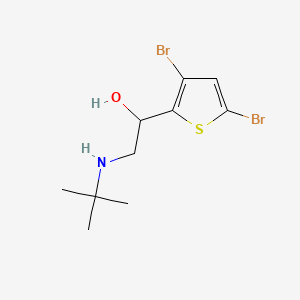
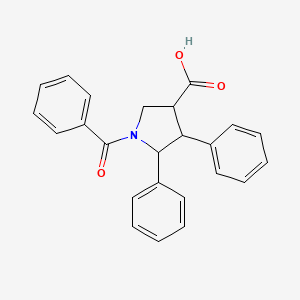
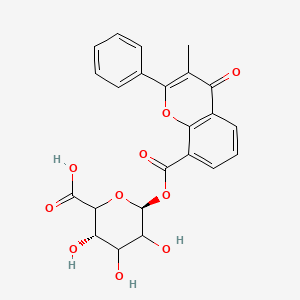
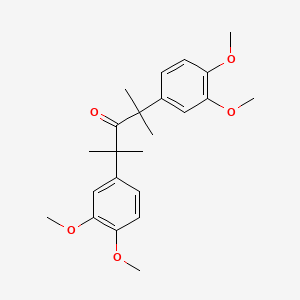
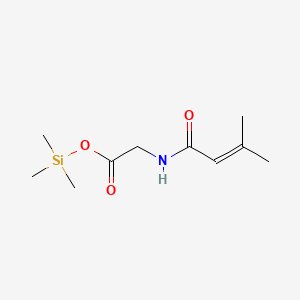
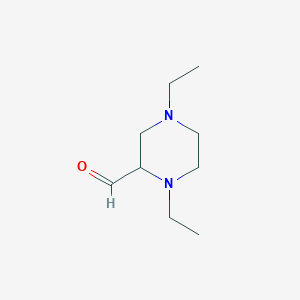

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
